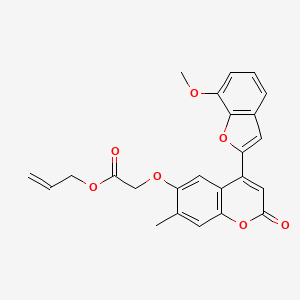

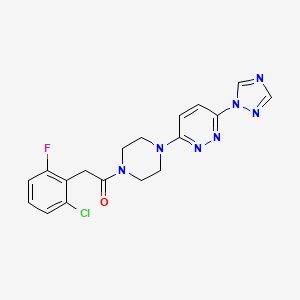

allyl 2-((4-(7-methoxybenzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl)oxy)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

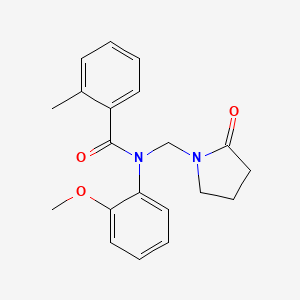

Allyl 2-((4-(7-methoxybenzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl)oxy)acetate is a useful research compound. Its molecular formula is C24H20O7 and its molecular weight is 420.417. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enantioselective C-C Bond Formation

The study by Li and Davies (2010) elaborates on the rhodium-catalyzed reaction of racemic allyl alcohols with methyl phenyldiazoacetate, leading to high enantioselectivity in the formation of tertiary alpha-hydroxycarboxylate derivatives. This process demonstrates the utility of similar compounds in synthesizing molecules with specific chiral centers, which is crucial in pharmaceutical applications (Li & Davies, 2010).

Construction of Benzofuran and Chromene Ring Systems

Youn and Eom (2005) reported on the development of procedures for converting allyl aryl ethers into 2-methylbenzofurans and chromenes via oxidative cyclization, highlighting the potential for creating complex ring systems from simpler allylic substrates. This research underscores the importance of such compounds in constructing intricate organic structures found in many bioactive molecules (Youn & Eom, 2005).

Reactions in High-Temperature Water

Bagnell et al. (1996) investigated the reactions of allyl phenyl ether in high-temperature water, demonstrating an environmentally benign alternative to traditional solvent-based reactions. This study provides insight into the sustainability aspect of chemical reactions involving allyl compounds (Bagnell et al., 1996).

Synthesis and Anti-microbial Activity

Parameshwarappa et al. (2009) synthesized innovative compounds starting from ethyl 2-(4-methyl-2-oxo-2H-chromone-7-yloxy)acetate, showing their anti-bacterial and anti-fungal activities. This demonstrates the potential pharmaceutical applications of such compounds in developing new antimicrobial agents (Parameshwarappa et al., 2009).

Oxygenated Antioxidative Derivatives

Makkar and Chakraborty (2018) isolated a highly oxygenated 2H-chromen derivative from red seaweed, showing significant anti-inflammatory and antioxidative activities. This study exemplifies the natural occurrence and bioactivity potential of complex oxygenated compounds similar to the one (Makkar & Chakraborty, 2018).

Future Directions

properties

IUPAC Name |

prop-2-enyl 2-[4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxochromen-6-yl]oxyacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20O7/c1-4-8-28-23(26)13-29-19-11-16-17(12-22(25)30-20(16)9-14(19)2)21-10-15-6-5-7-18(27-3)24(15)31-21/h4-7,9-12H,1,8,13H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKDYPGKBOYFNBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1OCC(=O)OCC=C)C(=CC(=O)O2)C3=CC4=C(O3)C(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzofuran-2-carboxamide hydrochloride](/img/structure/B2518648.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2518651.png)

![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide](/img/structure/B2518653.png)

![N-[(4-Ethoxyphenyl)methyl]-1-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B2518659.png)

![1-(4-chlorophenyl)-2-{[6-(3-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}ethanone](/img/structure/B2518660.png)

![4-(7-Oxabicyclo[2.2.1]heptane-2-carbonyl)morpholine-3-carbonitrile](/img/structure/B2518661.png)